molecular formula C10H18N4O4 B2542598 (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 1858224-18-6

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2542598
CAS No.: 1858224-18-6
M. Wt: 258.278
InChI Key: SZKWPJYNWXEPRJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a useful research compound. Its molecular formula is C10H18N4O4 and its molecular weight is 258.278. The purity is usually 95%.
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Scientific Research Applications

Azido Group in Chemical Synthesis

The azido group is a versatile functionality in organic synthesis, particularly in the context of the [3+2] cycloaddition reactions, also known as Click Chemistry. One such example involves the synthesis of 1,4-disubstituted [1,2,3]-triazoles, a reaction facilitated by the azido group reacting with terminal alkynes in the presence of a copper(I) catalyst. This method has been applied in the solid-phase synthesis of peptidotriazoles, demonstrating the utility of azido groups in modifying peptide backbones or side chains with high efficiency and purity (Tornøe, Christensen, & Meldal, 2002).

Carbonylamino Moiety in Drug Development

The carbonylamino moiety is fundamental in the structure of many bioactive compounds and pharmaceuticals. For instance, derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, featuring a similar carbonylamino structure, have been explored for their pharmacological properties, such as cholecystokinin (CCK) antagonism. These compounds exhibit specificity and potency against CCK receptors, demonstrating the importance of the carbonylamino group in drug design (Makovec et al., 1987).

Applications in Material Science

Azides are also significant in material science, particularly in the synthesis of novel materials and polymers. The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of 5-substituted-1H-tetrazoles and the preparation of N-(2-azidoethyl)acylamides underscore the value of azido compounds in creating functional materials with potential applications ranging from chemical synthesis to the development of new pharmaceuticals (Gutmann et al., 2012).

Future Directions

While the future directions for this specific compound are not specified in the search results, similar compounds are being studied for their potential applications in various fields, including medicine and sustainable organic electronics .

Properties

IUPAC Name

(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWPJYNWXEPRJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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